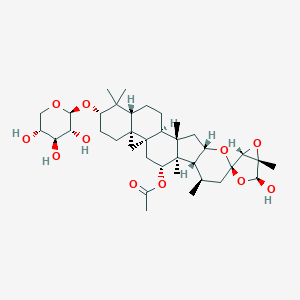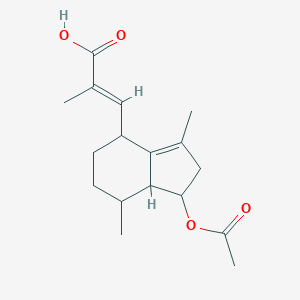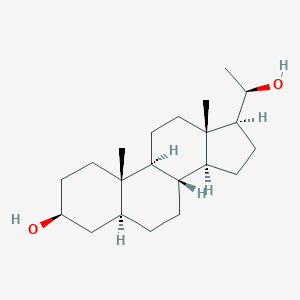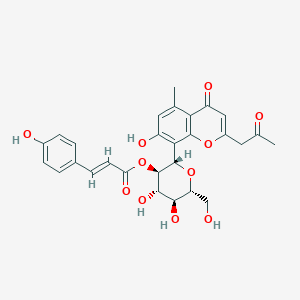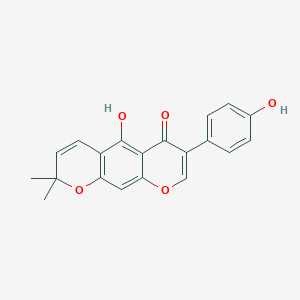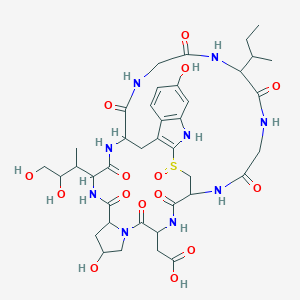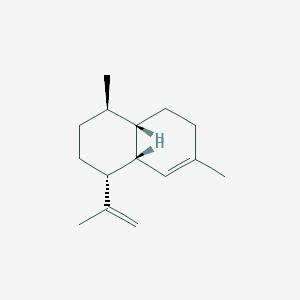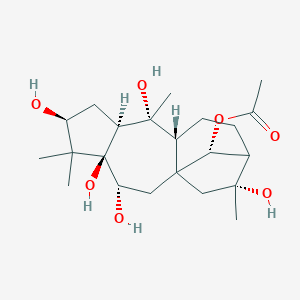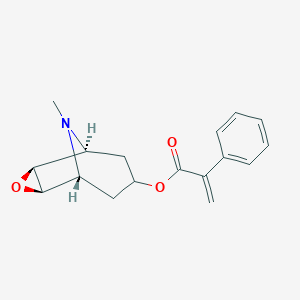
阿托品
描述
Apohyoscine is a naturally occurring alkaloid found in a variety of plants, including the Apocynaceae family. It is a potent inhibitor of the enzyme acetylcholinesterase (AChE), which is responsible for the breakdown of the neurotransmitter acetylcholine. Apohyoscine has been used for a variety of purposes, including as an insecticide and as an anesthetic. It has also been studied for its potential as a therapeutic agent for a range of neurological disorders.
科学研究应用
检测和分析
- 液相色谱测定:Whelpton、Hurst、Metcalfe 和 Saunders (1992) 的一项研究描述了一种灵敏的方法来测定尿液中的东莨菪碱(颠茄),并确定阿托品是一种尿液代谢物。该方法涉及固相萃取和高效液相色谱,展示了阿托品在分析化学中的重要性(Whelpton、Hurst、Metcalfe 和 Saunders,1992)。
分离和鉴定
- 从天然来源分离:Mirzamatov、Lutfullin、Malikov 和 Yunusov (1974) 报道了从 Physochlaina alaica 中分离出阿托品。他们的研究涉及核磁共振波谱和质谱,突出了天然产物化学中用于鉴定阿托品等化合物的(Mirzamatov、Lutfullin、Malikov 和 Yunusov,1974)。
生化研究
- 生物合成研究:Evans 和 Woolley (1976) 对曼陀罗植物的研究探讨了阿托品的生物合成以及其他相关化合物。他们研究了各种前体在阿托品中的掺入,促进了我们对植物中生物碱生物合成的理解(Evans 和 Woolley,1976)。
生物碱研究
- 生物碱成分研究:Aripova (1985) 和 Sharova、Arinova 和 Abdilalimov (1977) 对茄属植物的研究在各种提取的生物碱中鉴定了阿托品,证明了其在不同植物物种中的存在,并为植物化学领域做出了贡献(Aripova,1985);(Sharova、Arinova 和 Abdilalimov,1977)。
临床研究和药理学
- 与东莨菪碱(颠茄)相关的研究:尽管不是直接关于阿托品,但 Lacy、Wang、Bhowal 和 Schaefer (2013) 对东莨菪碱丁溴化物的研究以及对阿扑吗啡稳定性的研究(Ng Ying Kin、Lal 和 Thavundayil,2001)提供了相关化合物的背景,这对于比较药理学研究很有价值(Lacy、Wang、Bhowal 和 Schaefer,2013);(Ng Ying Kin、Lal 和 Thavundayil,2001)。
作用机制
Target of Action
Aposcopolamine, also known as Apohyoscine, is a bio-active isolate of Datura ferox and several species of Physochlaina . It primarily targets muscarinic acetylcholine receptors (mAChRs) . These receptors play a crucial role in the parasympathetic nervous system, affecting various physiological functions such as heart rate, digestion, and salivary gland secretion .
Mode of Action
Aposcopolamine acts as a nonselective muscarinic antagonist , meaning it blocks the action of acetylcholine, a neurotransmitter that signals through muscarinic receptors . By inhibiting these receptors, Aposcopolamine interferes with the transmission of nerve impulses in the parasympathetic nervous system .
Biochemical Pathways
The antagonistic action of Aposcopolamine on mAChRs affects several biochemical pathways. For instance, it impacts the cholinergic synapses , cGMP/PKG pathway , and calcium signaling . These pathways are involved in various physiological processes, including memory formation, muscle contraction, and cell proliferation .
Pharmacokinetics
The pharmacokinetics of Aposcopolamine depend on the dosage form . Only 2.6% of non-metabolized Aposcopolamine is excreted in urine, suggesting a first-pass metabolism after oral administration . To minimize side effects and improve bioavailability, a transdermal therapeutic system (TTS-patch) has been developed .
Result of Action
The result of Aposcopolamine’s action is primarily the reduction of parasympathetic activity. This leads to effects such as increased heart rate, reduced salivary and bronchial secretions, and relaxation of smooth muscle in the gastrointestinal tract . Its central effects include sedation, antiemesis (prevention of vomiting), and amnesia .
Action Environment
The action of Aposcopolamine can be influenced by various environmental factors. For instance, the pH level of the stomach can affect the absorption of orally administered Aposcopolamine. Additionally, factors such as body temperature and skin condition can influence the absorption rate of the drug from the TTS-patch
属性
IUPAC Name |
[(1S,2S,4R,5R)-9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl] 2-phenylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3/c1-10(11-6-4-3-5-7-11)17(19)20-12-8-13-15-16(21-15)14(9-12)18(13)2/h3-7,12-16H,1,8-9H2,2H3/t12?,13-,14+,15-,16+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJNVDCBKBUSUII-LHIUVBILSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CC(CC1C3C2O3)OC(=O)C(=C)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1[C@@H]2CC(C[C@H]1[C@H]3[C@@H]2O3)OC(=O)C(=C)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901045591 | |
| Record name | Aposcopolamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901045591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
535-26-2 | |
| Record name | Apohyoscine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000535262 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Aposcopolamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901045591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1R,2R,4S,5S,7S)-9-METHYL-3-OXA-9-AZATRICYCLO(3.3.1.02,4)NONAN-7-YL 2-PHENYLACRYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RQ98RV32RG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




